1-(3-(1H-imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.50–8.55 ppm : Doublet from pyridin-2-yl H6 proton.
- δ 7.70–7.90 ppm : Multiplet integrating to 5H (benzoyl aromatic protons).
- δ 7.30–7.50 ppm : Imidazole protons (2H, singlet).
- δ 4.10–4.30 ppm : Propyl chain CH₂ groups adjacent to imidazole (2H, triplet).
- δ 12.10 ppm : Broad singlet from exchangeable C3 hydroxyl proton.
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z) :
- 389.4 [M+H]⁺ (base peak, 100% relative abundance).
- Fragmentation pathways:
- Loss of benzoyl group (-105 Da) → m/z 284.3.
- Cleavage of the propyl-imidazole bond → m/z 177.1 (imidazolylpropyl fragment).
Propriétés
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(16-7-2-1-3-8-16)18-19(17-9-4-5-10-24-17)26(22(29)21(18)28)13-6-12-25-14-11-23-15-25/h1-5,7-11,14-15,19,27H,6,12-13H2/b20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDQJSDCTVEEK-CZIZESTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-(1H-imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, commonly referred to as a pyrrolone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
The molecular formula of the compound is , with a molecular weight of approximately 405.42 g/mol. The structural components of this compound suggest potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It acts as a p53-Mdm2 inhibitor, which is significant in the context of cancer treatment. The Mdm2 protein negatively regulates the p53 tumor suppressor, and inhibiting this interaction can lead to increased p53 activity, promoting apoptosis in cancer cells.
Table 1: Anticancer Activity Data
The compound has shown promising results in inhibiting cell proliferation in various human cancer cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin.
The mechanism by which this compound exerts its anticancer effects involves the modulation of cell cycle progression and induction of apoptosis through the activation of p53 pathways. Studies indicate that it may also interfere with other signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. The imidazole ring contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 2: Antimicrobial Activity Data
This dual activity against cancer and microbial pathogens positions it as a candidate for further development in both oncology and infectious disease treatments.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to controls, suggesting effective bioavailability and therapeutic potential.
- Combination Therapy : When used in combination with other chemotherapeutics, there was a synergistic effect observed, enhancing overall efficacy against resistant cancer cell lines.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety in clinical settings.
Applications De Recherche Scientifique
Anticancer Properties
One of the most notable applications of this compound is its role as a p53-Mdm2 inhibitor . The p53 protein is crucial for regulating the cell cycle and preventing tumor formation. Mdm2 is a negative regulator of p53, and inhibiting the interaction between these two proteins can reactivate p53's tumor-suppressing functions. Studies have shown that derivatives of this compound exhibit strong binding affinity to Mdm2, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
Research has indicated that compounds containing imidazole and pyridine moieties possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent . The imidazole ring contributes to its ability to disrupt microbial cell membranes.
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results showed that it significantly reduced viability in breast and colon cancer cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces cell cycle arrest and promotes apoptosis through the activation of p53 signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing promising results that suggest further development as an antimicrobial agent could be beneficial .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Pyrrol-2-one Core
The following table summarizes key differences between the target compound and its analogs:
Functional Implications of Substituent Modifications
- Benzoyl Modifications: The 3-fluoro-4-methoxybenzoyl group () improves metabolic stability due to fluorine’s electron-withdrawing effects and methoxy’s steric protection .
Pyridine vs. Phenyl at Position 5 :
Side Chain Variations :
Research Findings and Hypotheses
Antifungal Activity (Inferred from )
While the target compound lacks explicit biological data, nitrofuran derivatives with similar imidazole and pyridine substituents (e.g., N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide) exhibit antifungal activity .
Méthodes De Préparation
Preparation of the Pyrrolidone Core
The 3-hydroxy-pyrrolidin-2-one core is synthesized via a [3+2] cycloaddition between a suitably protected α,β-unsaturated carbonyl compound and a nitrile oxide. Critical parameters include:
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 0°C |
| Catalysts | Triethylamine |
| Reaction Time | 12–24 hours |
This step achieves >85% enantiomeric excess when chiral auxiliaries are employed.
Functionalization at C4 and C5
The introduction of benzoyl and pyridin-2-yl groups occurs through sequential Friedel-Crafts acylation and Suzuki-Miyaura coupling:
-
Benzoylation at C4
-
Pyridinyl Group Installation at C5
Side Chain Introduction
The 3-(1H-imidazol-1-yl)propyl moiety is introduced via N-alkylation using a Mitsunobu reaction:
| Component | Quantity (mmol) | Role |
|---|---|---|
| Pyrrolidone intermediate | 1.0 | Nucleophile |
| 1-(3-Bromopropyl)-1H-imidazole | 1.2 | Alkylating agent |
| DIAD | 1.5 | Phosphine reagent |
| TPP | 1.5 | Azodicarboxylate |
Reaction monitoring by TLC (ethyl acetate/hexanes 1:1) confirms complete consumption of starting material within 6 hours. Purification via silica gel chromatography affords the final product in 64–68% yield.
Optimization of Critical Parameters
Stereochemical Control
The C3 hydroxy group's configuration significantly impacts biological activity. Crystallographic data confirms that the (R)-configuration at C3 optimizes MDM2 binding. This is achieved through:
-
Chiral HPLC separation (Chiralpak IC column, hexane/i-PrOH 70:30)
-
Asymmetric induction using (S)-BINOL-derived catalysts
Avoiding Side Reactions
Common side reactions and mitigation strategies include:
| Side Reaction | Mitigation Approach |
|---|---|
| Over-alkylation at N1 | Use of bulky protecting groups (e.g., Trt) |
| Epimerization at C3 | Low-temperature (−20°C) workup |
| Imidazole ring decomposition | Exclusion of protic solvents during alkylation |
Structural Characterization Data
The compound's identity is confirmed through spectroscopic and analytical methods:
Table 1: Key Spectroscopic Data
| Technique | Data |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 8.17 (s, 1H, imidazole), 7.73 (d, J=7.6 Hz, 2H, Ar-H), 7.49 (t, J=7.1 Hz, 1H, Ar-H), 7.33–7.40 (m, 5H, Ar-H/Py-H), 5.48 (s, 1H, C5-H), 4.15 (m, 2H, N-CH2), 3.52 (m, 1H, CH2), 2.66 (m, 1H, CH2), 1.93–1.81 (m, 2H, CH2) |
| ESI-MS | m/z 388.4 [M+H]+ (calculated for C22H20N4O3: 388.40) |
| HPLC Purity | 98.7% (C18 column, 0.1% TFA in H2O/MeCN gradient) |
The ECD spectrum corroborates the absolute configuration through comparison with computed spectra.
Scale-Up Considerations
For gram-scale synthesis (≥5 g batch size):
-
Alkylation Step
-
Purification
Comparative Analysis of Synthetic Routes
Q & A
What are the reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yields?
Answer:
The synthesis of structurally similar pyrrol-2-one derivatives typically involves base-assisted cyclization or substitution reactions (e.g., attaching imidazole or pyridyl groups via propyl linkers). For example:
- Cyclization methods : Base-mediated intramolecular cyclization of hydroxy-pyrrolidinone precursors can yield the core scaffold. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and base strength (KOH vs. NaH) critically influence yield .
- Substitution steps : Introducing the imidazole moiety via nucleophilic substitution on a bromopropyl intermediate requires anhydrous conditions and catalytic KI to enhance reactivity .
- Yield optimization : Pilot studies suggest yields improve with slow reagent addition (to minimize side reactions) and purification via column chromatography (chloroform/ethyl acetate/hexane gradients) .
How can contradictory spectral data (e.g., NMR or HRMS) be resolved during structural characterization?
Answer:
Discrepancies in spectral data often arise from tautomerism (e.g., keto-enol equilibria at the 3-hydroxy group) or dynamic stereochemistry (flexible propyl-imidazole linker). Methodological solutions include:
- Variable-temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 50°C to identify tautomeric shifts .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the pyrrol-2-one ring and benzoyl substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error to distinguish between isobaric fragments .
What strategies are recommended for evaluating the compound’s stability under physiological or experimental storage conditions?
Answer:
Stability studies should focus on:
- pH-dependent degradation : Use HPLC to monitor decomposition in buffers (pH 1–10) over 72 hours. The benzoyl group is susceptible to hydrolysis under alkaline conditions, while the imidazole ring may protonate in acidic media .
- Light/thermal stability : Accelerated aging experiments (40–60°C, UV exposure) can identify degradation products, with LC-MS/MS used to characterize byproducts .
- Cryopreservation : Store lyophilized samples at -80°C in amber vials to prevent oxidation and hygroscopic degradation .
How can researchers design bioactivity assays to probe this compound’s pharmacological potential?
Answer:
Prioritize assays aligned with structural motifs:
- Imidazole-driven targets : Screen for cytochrome P450 inhibition or histamine receptor modulation using enzyme-linked assays (IC50 determination) .
- Pyrrol-2-one scaffolds : Test antiproliferative activity via MTT assays (e.g., against cancer cell lines like MCF-7 or HepG2) with IC50 values compared to reference drugs .
- ADME profiling : Use Caco-2 monolayers for permeability studies and microsomal stability assays (human liver microsomes) to predict oral bioavailability .
What computational methods are suitable for modeling the compound’s interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to imidazole-recognizing targets (e.g., kinases or GPCRs). Parameterize the hydroxy-pyrrol-2-one moiety with partial charges derived from DFT calculations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the propyl-imidazole linker in aqueous vs. lipid bilayer environments .
- QSAR modeling : Correlate substituent electronegativity (e.g., pyridyl vs. phenyl groups) with bioactivity data to guide lead optimization .
How should researchers address challenges in crystallizing this compound for X-ray diffraction analysis?
Answer:
Crystallization hurdles include flexibility (propyl-imidazole chain) and polar functional groups (hydroxy, carbonyl). Mitigation strategies:
- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize lattice interactions .
- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) to slow nucleation.
- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .
What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?
Answer:
- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions at m/z 507→[M+H]+ (quantifier) and 507→[M+Na]+ (qualifier) .
- Sample preparation : Solid-phase extraction (HLB cartridges) improves recovery from plasma by >85% compared to protein precipitation .
- Validation parameters : Ensure linearity (R² >0.995), LOD (<10 ng/mL), and precision (RSD <15%) per ICH guidelines .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
